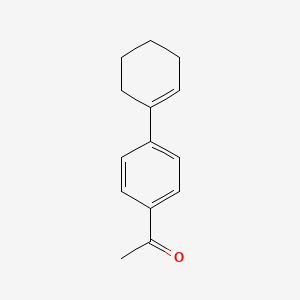![molecular formula C10H10N2O3 B8631675 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid](/img/structure/B8631675.png)
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid
Übersicht
Beschreibung
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid typically involves the reaction of indole derivatives with glycine or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . The glycine moiety can then be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)propanamide
- N-(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid is unique due to the specific position of the glycine moiety on the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-6-7(11-5-10(14)15)2-1-3-8(6)12-9/h1-3,11H,4-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NUDBNAQDPFFRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2NCC(=O)O)NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-6-hydroxy-2-methylbenzo[b]thiophene-3-carboxamide](/img/structure/B8631602.png)

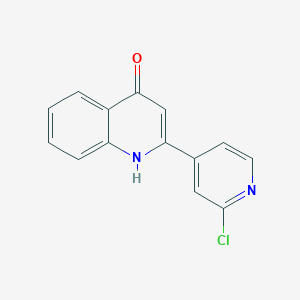


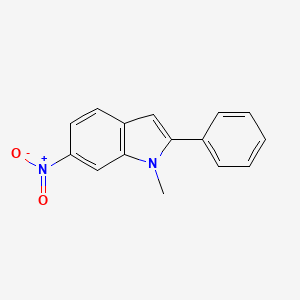
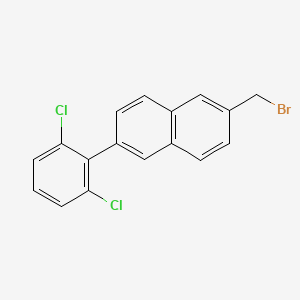
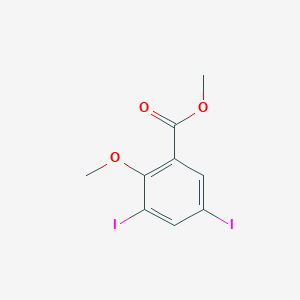

![tert-butyl 4-[cyanomethyl(ethyl)amino]piperidine-1-carboxylate](/img/structure/B8631667.png)


